5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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Overview
Description
5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a synthetic organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s unique structure, featuring both isoindole and piperidine moieties, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoindole Core: Starting with a phthalic anhydride derivative, the isoindole core can be formed through a cyclization reaction.
Introduction of Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Attachment of Aminopropoxy Group: The aminopropoxy group can be attached through an etherification reaction, using appropriate alkylating agents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindole and piperidine rings.
Substitution: The aminopropoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄)
Properties
Molecular Formula |
C16H18ClN3O5 |
---|---|
Molecular Weight |
367.78 g/mol |
IUPAC Name |
5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H17N3O5.ClH/c17-6-1-7-24-9-2-3-10-11(8-9)16(23)19(15(10)22)12-4-5-13(20)18-14(12)21;/h2-3,8,12H,1,4-7,17H2,(H,18,20,21);1H |
InChI Key |
DNABZKGLAFRGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCN.Cl |
Origin of Product |
United States |
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